molecular formula C21H21NO4S2 B2830043 (Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 300827-50-3

(Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2830043
CAS No.: 300827-50-3
M. Wt: 415.52
InChI Key: FQXLYVQTNWDROJ-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a synthetically designed rhodanine derivative that functions as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for the treatment of type 2 diabetes and obesity. By inhibiting PTP1B, this compound enhances insulin sensitivity and facilitates glucose uptake, positioning it as a valuable pharmacological tool for investigating insulin receptor signal transduction and metabolic disorders. Furthermore, emerging research highlights the compound's signifcant potential in oncology. PTP1B is implicated in various cancer signaling pathways, including those involved in cell proliferation and migration. Studies have demonstrated that this thiazolidin-4-one derivative exhibits potent anti-proliferative and pro-apoptotic effects against diverse cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116), suggesting its utility as a lead compound for developing novel anti-cancer agents. Its dual role in metabolic and oncological research makes it a compelling candidate for researchers exploring the intricate connections between these disease states and for screening new therapeutic interventions.

Properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-12-7-6-8-15(13(12)2)22-20(23)18(28-21(22)27)11-14-9-16(24-3)19(26-5)17(10-14)25-4/h6-11H,1-5H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXLYVQTNWDROJ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

(Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of (Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Research Findings and Implications

SAR Trends :

  • Methoxy groups at the 3,4,5-positions on the benzylidene ring correlate with enhanced bioactivity in cancer models .
  • Substituents at position 3 (e.g., 2,3-dimethylphenyl vs. 4-hydroxyphenyl) modulate solubility and target specificity .

Computational Modeling :

  • Molecular docking studies predict that the 3,4,5-trimethoxybenzylidene group in the target compound may bind to tubulin’s colchicine site, similar to combretastatin A-4 .

Synthetic Challenges :

  • The steric bulk of the 2,3-dimethylphenyl group may necessitate longer reaction times or higher temperatures during synthesis compared to simpler analogs .

Biological Activity

Thiazolidin-4-one derivatives, including the compound (Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound's unique structure allows for various modifications that enhance its pharmacological potential. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.

Structural Overview

The compound in focus features a thiazolidin-4-one core, which is known for its ability to interact with biological targets. The presence of substituents such as the 2,3-dimethylphenyl and 3,4,5-trimethoxybenzylidene groups significantly influences its biological properties.

Biological Activities

The biological activity of thiazolidin-4-one derivatives is extensive, encompassing:

  • Antidiabetic Activity : Thiazolidin-4-ones are recognized for their role as PPARγ agonists, which are crucial in glucose metabolism and insulin sensitivity. Research indicates that modifications at various positions of the thiazolidinone ring can enhance antidiabetic effects .
  • Anticancer Properties : Studies have demonstrated that compounds with thiazolidin-4-one scaffolds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown inhibition of cell proliferation in breast cancer cells through apoptosis mechanisms .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reveal promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

A study focused on the anticancer potential of thiazolidin-4-one derivatives highlighted that compounds similar to (Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one exhibited IC50 values in the micromolar range against MCF-7 and MDA-MB-231 cell lines. The mechanism was linked to the inhibition of topoisomerases I and II, essential enzymes for DNA replication .

Antidiabetic Mechanism

Research has shown that thiazolidin-4-one derivatives can activate PPARγ pathways leading to improved insulin sensitivity. A derivative structurally related to our compound demonstrated a significant reduction in blood glucose levels in diabetic models .

Antimicrobial Testing

The antimicrobial efficacy of (Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one was assessed through minimum inhibitory concentration (MIC) assays. The compound exhibited potent activity against E. coli with an MIC value comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidiabeticPPARγ agonist; enhances insulin sensitivity
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialEffective against S. aureus and E. coli

Q & A

Q. What are the standard synthetic routes for preparing (Z)-3-(2,3-dimethylphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one?

The compound is typically synthesized via a Knoevenagel condensation reaction between a thiazolidinone precursor and 3,4,5-trimethoxybenzaldehyde. Key reagents include piperidine or pyridine as catalysts and ethanol or methanol as solvents. Reaction conditions often involve refluxing at controlled temperatures (60–80°C) for 6–12 hours to achieve optimal yields . Purification is performed using recrystallization or column chromatography to isolate the Z-isomer .

Q. How is the stereochemistry (Z-configuration) of the benzylidene group confirmed?

The Z-configuration is verified using nuclear Overhauser effect (NOE) NMR experiments, which detect spatial proximity between the benzylidene proton and adjacent aromatic protons. X-ray crystallography, supported by software like SHELXL or ORTEP-3, provides definitive structural confirmation by resolving bond angles and dihedral angles .

Q. What analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions and isomer purity .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% typically required for pharmacological studies) .
  • X-ray diffraction : Resolves crystal packing and intermolecular interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Continuous flow reactors improve scalability by maintaining precise temperature control and reducing side reactions. Microwave-assisted synthesis (e.g., 100°C, 30 minutes) enhances reaction kinetics, achieving yields >80% compared to traditional reflux methods . Solvent screening (e.g., acetonitrile vs. ethanol) and catalyst loading adjustments (e.g., 10 mol% piperidine) further optimize efficiency .

Q. How do structural modifications (e.g., methoxy vs. hydroxy substituents) impact biological activity?

Comparative studies using analogues show that methoxy groups at the 3,4,5-positions enhance lipophilicity and membrane permeability, improving anticancer activity (IC50: 2.1 µM vs. 8.7 µM for hydroxy variants). Conversely, hydroxyl groups increase solubility but reduce metabolic stability . QSAR models correlate substituent electronegativity with antimicrobial potency .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from solvent effects or protein flexibility in docking studies. Hybrid approaches combining molecular dynamics (MD) simulations (e.g., 100 ns trajectories) and free-energy perturbation (FEP) calculations improve binding affinity predictions. Experimental validation via SPR (surface plasmon resonance) confirms target engagement kinetics .

Q. How do solvent systems influence the compound’s reactivity in Knoevenagel condensations?

Deep eutectic solvents (DES), such as choline chloride:urea, enhance reaction sustainability by increasing yields (29% → 45%) and reducing energy input. Polar aprotic solvents (e.g., DMF) stabilize transition states but may require post-reaction purification to remove residual catalysts .

Methodological Challenges and Solutions

Q. What are common pitfalls in crystallographic refinement of thiazolidinone derivatives?

  • Twinned crystals : Use SHELXL’s TWIN command to model twin domains .
  • Disorder in methoxy groups : Apply restraints (ISOR, DELU) to thermal parameters during refinement .
  • Data resolution : High-resolution data (≤0.8 Å) are critical for resolving hydrogen-bonding networks .

Q. How can metabolic stability be assessed preclinically?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and measure half-life (t1/2) via LC-MS.
  • CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates .
  • Plasma protein binding : Equilibrium dialysis quantifies free fraction (fu) for pharmacokinetic modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.